molecular formula C10H12BBrO2 B117872 2-(4-Bromobutyl)-1,3,2-benzodioxaborole CAS No. 142172-51-8

2-(4-Bromobutyl)-1,3,2-benzodioxaborole

Cat. No.: B117872
CAS No.: 142172-51-8
M. Wt: 254.92 g/mol
InChI Key: OCRCQJNMXARNMQ-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-1,3,2-benzodioxaborole is an organoboron compound characterized by the presence of a benzodioxaborole ring substituted with a bromobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole typically involves the reaction of 1,3,2-benzodioxaborole with 1,4-dibromobutane under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-(4-Bromobutyl)-1,3,2-benzodioxaborole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-1,3,2-benzodioxaborole involves its ability to participate in various chemical reactions due to the presence of the reactive bromobutyl group and the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromobutyl)-1,3,2-benzodioxaborole is unique due to the presence of the benzodioxaborole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in coupling reactions and the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(4-bromobutyl)-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO2/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRCQJNMXARNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393678
Record name 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142172-51-8
Record name 2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-butylboronic acid catechol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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